molecular formula C23H23N3O2S B2827481 N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 422274-23-5

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B2827481
CAS No.: 422274-23-5
M. Wt: 405.52
InChI Key: YWNUSZPYRCQRQJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a complex organic compound that features a quinazolinone core, a benzamide moiety, and a cyclohexenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction using appropriate benzoyl chlorides and amines.

    Attachment of the Cyclohexenyl Ethyl Side Chain: This step involves the alkylation of the quinazolinone core with a cyclohexenyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 4-hydroxy-2-quinolones

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is unique due to its combination of a quinazolinone core with a benzamide moiety and a cyclohexenyl ethyl side chain. This structural combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

422274-23-5

Molecular Formula

C23H23N3O2S

Molecular Weight

405.52

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C23H23N3O2S/c27-21(24-15-14-16-6-2-1-3-7-16)17-10-12-18(13-11-17)26-22(28)19-8-4-5-9-20(19)25-23(26)29/h4-6,8-13H,1-3,7,14-15H2,(H,24,27)(H,25,29)

InChI Key

YWNUSZPYRCQRQJ-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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